molecular formula C10H10O2S B2560614 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid CAS No. 1894202-69-7

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2560614
CAS No.: 1894202-69-7
M. Wt: 194.25
InChI Key: ATODMKHRPLWSGL-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H10O2S and a molecular weight of approximately 194.25 g/mol. This benzothiophene derivative features a carboxylic acid functional group and is part of a class of heterocyclic compounds that are of significant interest in medicinal and organic chemistry research. The compound's structure, characterized by a partially saturated thiophene ring fused to a benzene ring, serves as a valuable scaffold for the synthesis and exploration of novel molecules with potential biological activity. Researchers can utilize this compound as a key synthetic intermediate or a building block for developing more complex structures. The broader class of benzothiophene carboxylic acids has demonstrated considerable research value in drug discovery. Recent scientific investigations have highlighted similar compounds, such as benzo[b]thiophene-3-carboxylic acid derivatives, as potent covalent inhibitors of the RhoA GTPase, a key regulator of cellular processes like tumor growth and metastasis. These inhibitors have shown promising anti-proliferative, anti-migration, and anti-invasion activities against cancer cell lines, functioning through the RhoA/ROCK pathway. Furthermore, other 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives are being explored as branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors for potential therapeutic applications in diabetes, kidney diseases, NASH, and heart failure. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis for specific quality control data and characterization details. The compound is associated with multiple catalog numbers from various suppliers, including CSC021420795, EN300-1590603, and MFCD31616109.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATODMKHRPLWSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894202-69-7
Record name 5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of o-hydroxyacetophenones and sulfur sources, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes .

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

  • Anticancer Activity : Preliminary studies indicate that 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. Research has shown that it can inhibit cell proliferation in breast and prostate cancer cells through mechanisms such as apoptosis induction and modulation of apoptotic pathways (e.g., caspase activation) .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting cytokine production and modulating signaling pathways related to inflammation. This suggests its applicability in treating inflammatory diseases such as arthritis .

2. Organic Synthesis

  • Building Block for Complex Molecules : It serves as a versatile precursor for synthesizing more complex organic compounds. Its reactivity allows for various modifications, leading to derivatives with enhanced biological activities .
  • Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals, which are important in pharmaceuticals and agrochemicals .

3. Materials Science

  • Development of Functional Materials : The unique properties of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid make it suitable for developing functional materials with applications in electronics and photonics due to its electronic properties .

Case Studies

In Vitro Studies
A study evaluated the cytotoxic effects of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, reinforcing its potential as an anticancer agent.

Mechanistic Insights
Further investigations revealed that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This provides insight into its mechanism of action against cancer cells.

Animal Models
In vivo studies using rodent models have demonstrated that administration of the compound leads to reduced tumor growth rates compared to control groups, further supporting its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituent Position/Type Key Properties/Applications
5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid C₁₀H₁₀O₂S 194.25 (calculated) Benzothiophene 5-methyl Enhanced lipophilicity; potential enzyme inhibition
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid C₁₀H₁₀O₄ 194.18 Benzofuran 5-methoxy Higher polarity; used in photodynamic therapy
6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid C₉H₈O₂S 194.01 Benzothiophene 6-methyl Altered regiochemistry; impacts binding affinity
2,3-Dihydro-1-benzothiophene-2-carboxylic acid C₉H₈O₂S 180.23 (calculated) Benzothiophene None Parent compound; baseline reactivity studies

Notes:

  • Electronic Effects : The sulfur atom in benzothiophene increases electron density compared to benzofuran analogs, affecting redox behavior and metabolic stability .
  • Substituent Impact : The 5-methyl group enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability but reducing aqueous solubility compared to the 5-methoxy analog (logP ~1.8) .
  • Regiochemical Differences : The 6-methyl isomer (C₉H₈O₂S) exhibits distinct steric interactions in molecular docking studies, suggesting divergent biological targets .

Biological Activity

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid features a benzothiophene core with a methyl group at the 5th position and a carboxylic acid group at the 2nd position. Its molecular formula is C10H10O2SC_{10}H_{10}O_2S, and it possesses distinct chemical properties that influence its biological interactions.

The biological activity of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of key bacterial enzymes. This activity is crucial in combating resistant strains of bacteria.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. The exact mechanisms involve interactions with cellular receptors and enzymes that regulate cell survival and proliferation.

Biological Activity Overview

A summary of the biological activities associated with 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is presented in Table 1.

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInteraction with key metabolic enzymes

Case Studies

Several studies have explored the biological effects of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid:

  • Antimicrobial Efficacy : A study tested the compound against various bacterial strains, including MRSA and E. coli. Results indicated a significant reduction in bacterial viability, suggesting its potential as a novel antibacterial agent.
  • Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid led to decreased viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction as confirmed by flow cytometry assays.

Comparative Analysis

To contextualize the effectiveness of 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid, it is beneficial to compare it with similar compounds. Table 2 illustrates this comparison.

Compound Activity Mechanism
5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acidAntimicrobial, AnticancerEnzyme inhibition, apoptosis induction
Benzofuran derivativesAntitumorTargeting cell signaling pathways
Other benzothiophene derivativesVariableStructural modifications affect activity

Q & A

Q. What are the common synthetic routes for 5-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid?

The synthesis typically involves cyclization of substituted thiophene precursors. For example, analogous benzothiophene derivatives are synthesized via:

  • Cyclocondensation : Reaction of methyl-substituted thiophene intermediates with cyclic anhydrides (e.g., succinic anhydride) under inert conditions (N₂ atmosphere) .
  • Purification : Post-synthesis purification via reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate the carboxylic acid derivative .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of anhydride) and reflux durations to enhance product formation .

Q. How is the compound characterized post-synthesis?

Characterization relies on multi-modal analytical techniques:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm substituent positions and dihydrobenzothiophene backbone. For example, aromatic protons appear at δ 6.8–7.2 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2500–3300 cm⁻¹ (broad O-H stretch) .
    • Melting point : Reported analogs (e.g., 6-methyl derivatives) exhibit melting points of 213–226°C, validated via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies resolve data contradictions in spectroscopic analysis of benzothiophene derivatives?

Contradictions (e.g., unexpected shifts in NMR or IR) are addressed by:

  • Cross-validation : Combining X-ray crystallography with computational modeling (DFT) to confirm molecular geometry .
  • Isotopic labeling : Using deuterated solvents to distinguish solvent peaks from compound signals in NMR .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy (e.g., C₁₀H₁₀O₂S for 6-methyl analogs) .

Q. How does substituent position (e.g., 5-methyl vs. 6-methyl) affect reactivity and bioactivity?

  • Steric effects : 5-Methyl groups reduce steric hindrance compared to 6-methyl analogs, enhancing electrophilic substitution at the 3-position .
  • Biological activity : Methyl position influences binding to enzymes like cyclooxygenase (COX). For example, 5-methyl derivatives show higher anti-inflammatory activity due to improved hydrophobic interactions .
  • Synthetic flexibility : 5-Methyl derivatives are more amenable to further functionalization (e.g., amidation, esterification) due to reduced steric crowding .

Q. What computational models predict the biological activity of benzothiophene-carboxylic acid derivatives?

  • QSAR studies : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial or anti-inflammatory activity .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or bacterial dihydrofolate reductase) to prioritize compounds for synthesis .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding experimental design .

Key Notes

  • Contradictions in melting points or spectral data often arise from polymorphism or solvent residues; recrystallize in anhydrous ethanol for standardization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.